3-Amino-3-(6-chloropyridin-3-yl)propanoic acid
Overview
Description
3-Amino-3-(6-chloropyridin-3-yl)propanoic acid is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 6-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(6-chloropyridin-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-3-pyridinecarboxylic acid and appropriate amine sources.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or sodium triacetoxyborohydride.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors could also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(6-chloropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated products.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, dechlorinated compounds, and substituted pyridine derivatives.
Scientific Research Applications
3-Amino-3-(6-chloropyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(6-chloropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(6-bromo-pyridin-3-YL)-propionic acid
- 3-Amino-3-(6-fluoro-pyridin-3-YL)-propionic acid
- 3-Amino-3-(6-methyl-pyridin-3-YL)-propionic acid
Uniqueness
Compared to its analogs, 3-Amino-3-(6-chloropyridin-3-yl)propanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where chlorine substitution is advantageous.
Properties
IUPAC Name |
3-amino-3-(6-chloropyridin-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-2-1-5(4-11-7)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISKLWKYACVMGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(CC(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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